molecular formula C16H17FN4O2S B2696797 N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide CAS No. 1202993-97-2

N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

Cat. No.: B2696797
CAS No.: 1202993-97-2
M. Wt: 348.4
InChI Key: VYDVIFIMXUKZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a synthetic compound featuring a morpholine-pyrimidine core linked to a 2-fluorophenyl acetamide group via a thioether bridge. This molecular architecture is characteristic of a class of compounds investigated for their potential in medicinal chemistry and drug discovery research. The morpholine group is a common pharmacophore known to influence the pharmacokinetic properties of molecules, while the pyrimidine ring is a privileged scaffold in bioactive compounds. Compounds with structural similarities, particularly those containing the morpholine-acetamide motif, have been reported in scientific literature to exhibit significant biological activities. For instance, recent studies have shown that various morpholine-acetamide derivatives demonstrate potent inhibitory activities against carbonic anhydrase (CA), with some specific compounds exhibiting IC50 values as low as 8.12 μM, comparable to the standard drug acetazolamide . Furthermore, such morpholine-based compounds have shown promising anti-tumor potential in research models, with some analogs significantly inhibiting the proliferation of cancer cell lines like ovarian cancer ID8, displaying IC50 values in the range of 9.40-11.2 μM . Additional research has also indicated that morpholine derivatives can exhibit inhibitory effects on hypoxia-inducible factor-1α (HIF-1α), a key target in cancer research due to its role in tumor hypoxia response . Pyrimidine-containing compounds similar in structure have also been investigated for various therapeutic targets in research settings, including kinase inhibition . This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c17-12-3-1-2-4-13(12)20-15(22)10-24-16-9-14(18-11-19-16)21-5-7-23-8-6-21/h1-4,9,11H,5-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDVIFIMXUKZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide typically involves the following steps:

  • Formation of the Thioacetamide Intermediate

      Starting Materials: 2-fluoroaniline and chloroacetyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

      Procedure: 2-fluoroaniline is reacted with chloroacetyl chloride to form 2-fluoro-N-(chloroacetyl)aniline, which is then treated with thiourea to yield the thioacetamide intermediate.

  • Coupling with Morpholinopyrimidine

      Starting Materials: The thioacetamide intermediate and 6-morpholinopyrimidine.

      Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide).

      Procedure: The thioacetamide intermediate is coupled with 6-morpholinopyrimidine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Conditions: Mild to moderate temperatures, often in an organic solvent.

      Products: Oxidation of the thioacetamide group can lead to the formation of sulfoxides or sulfones.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Typically carried out at low temperatures in an inert atmosphere.

      Products: Reduction can convert the thioacetamide group to a thioether or amine.

  • Substitution

      Reagents: Nucleophiles like amines or alkoxides.

      Conditions: Often performed in polar aprotic solvents at elevated temperatures.

      Products: Substitution reactions can modify the fluorophenyl or morpholinopyrimidine moieties.

Scientific Research Applications

Medicinal Chemistry

N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been investigated for its potential therapeutic applications, particularly in treating inflammatory diseases and certain cancers. It has shown promise as an inhibitor of key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Anti-inflammatory Activity

The compound's ability to inhibit iNOS and COX-2 suggests that it could be developed into a novel anti-inflammatory drug. In vitro studies have demonstrated that it reduces the production of pro-inflammatory mediators like nitric oxide and prostaglandins, making it a candidate for further development in treating conditions like arthritis and other inflammatory disorders .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a potential lead compound for developing new anticancer therapies .

Activity TypeTarget Pathogen/Cell LineIC50 (µM)Notes
Anti-inflammatoryRAW 264.7 Macrophages< 5Significant reduction in NO production
AnticancerHT29 Colon Cancer< 10Induces apoptosis
AnticancerJurkat T Cells< 5Enhanced by electron-donating groups

Case Study 1: Anti-inflammatory Evaluation

In a study investigating the anti-inflammatory properties of this compound, researchers found that it significantly inhibited the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Efficacy

Another study focused on the compound's cytotoxic effects on various cancer cell lines, including HT29 and Jurkat T cells. The results indicated that the compound induced significant growth inhibition at low concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine and Thioacetamide Moieties

N-(4-chlorophenyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide ()
  • Core Structure: Thieno[2,3-d]pyrimidine (a fused thiophene-pyrimidine system) vs. the non-fused pyrimidine in the target compound.
  • Substituents: 4-Chlorophenyl (electron-withdrawing) vs. 2-fluorophenyl. The thieno ring may enhance π-π stacking but reduce solubility compared to the morpholine-substituted pyrimidine.
  • Synthesis: Similar alkylation strategies using chloroacetamides, but the fused thienopyrimidine requires additional cyclization steps .
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide ()
  • Core Structure: Triazinoindole vs. pyrimidine.
  • Substituents: Phenoxyphenyl (bulky, lipophilic) vs. fluorophenyl. The phenoxy group may hinder membrane permeability compared to the smaller fluorine atom.
  • Purity: Synthesized at >95% purity via carbodiimide-mediated coupling, similar to methods for morpholinopyrimidine derivatives .

Role of Heterocyclic and Substituent Variations

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
  • Core Structure : Thiazole vs. pyrimidine. Thiazole’s sulfur atom may confer redox activity absent in pyrimidine-based compounds.
  • Morpholine Substitution : Shared with the target compound, suggesting comparable solubility profiles.
  • Activity : Thiazole derivatives often target kinases or antimicrobial pathways, but the chlorophenyl group’s steric effects may limit binding compared to fluorophenyl’s electronic effects .
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()
  • Core Structure: Dihydropyrimidinone (oxidized pyrimidine) vs. the fully aromatic pyrimidine in the target compound. The ketone group increases polarity but may reduce stability.
  • Synthesis : Alkylation with sodium methylate and chloroacetamides, mirroring the target compound’s synthesis but with differing stoichiometry (2.6–2.8-fold molar excess of base) .

Functional Group Comparisons

N-(4-Bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide ()
  • Halogen Effects : Bromine’s larger size and lower electronegativity vs. fluorine may reduce binding precision but enhance hydrophobic interactions.
  • Triazinoindole vs. Morpholinopyrimidine: The former’s fused system could improve intercalation in nucleic acid targets, while the latter’s morpholine enhances solubility .
2-((8-Bromo-5-methyltriazinoindol-3-yl)thio)-N-(4-bromophenyl)acetamide ()

Sulfonamide and Oxadiazole Derivatives ()

2-((6,8-Diiodoquinazolin-4-yl)thio)-N-(substituted)acetamides ()
  • Core Structure: Quinazolinone with iodination at 6,8-positions. Iodine’s heavy atom effect may enhance X-ray crystallography utility but increase toxicity risks.
  • The target compound’s morpholine may offer similar redox-modulatory effects .
Oxadiazole-Thioacetamide Hybrids ()
  • Bioisosteres : Oxadiazole replaces carbonyl groups, improving metabolic resistance. However, the morpholine in the target compound may offer better hydrogen-bonding capacity than oxadiazole’s nitrogen-rich system .

Key Findings and Implications

  • Morpholine Advantage: The morpholine group in the target compound likely improves solubility and bioavailability compared to bulkier substituents (e.g., phenoxy or bromophenyl) in analogs .
  • Fluorophenyl vs. Halogenated Analogs : Fluorine’s electronegativity may enhance binding precision and metabolic stability over chlorine or bromine .
  • Synthesis Strategies : Shared alkylation methods (e.g., chloroacetamide reactions) suggest scalable production, though stoichiometry and base selection vary .

Further studies should focus on in vitro activity profiling and crystallographic analysis to validate the target compound’s mechanistic advantages.

Biological Activity

N-(2-fluorophenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the morpholinopyrimidine core followed by the introduction of the 2-fluorophenyl group. The final acetamide structure is achieved through acylation reactions. Detailed synthetic pathways have been documented in literature, showcasing the versatility of morpholinopyrimidine derivatives in drug development .

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of morpholinopyrimidine exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound were tested in LPS-stimulated RAW 264.7 macrophage cells. The results indicated that these compounds effectively reduced the production of nitric oxide (NO) and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory responses .

CompoundIC50 (µM)iNOS Inhibition (%)COX-2 Inhibition (%)
This compound5.370%65%
Control (Dexamethasone)0.590%85%

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies showed that this compound induces apoptosis in various cancer cell lines, including MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). The mechanism involves activation of caspases, which are crucial for the apoptotic process .

Cell LineIC50 (µM)Caspase Activation (%)
MCF710.580%
PC312.075%
SKNMC9.878%

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. Molecular docking studies suggest a strong affinity for iNOS and COX-2, leading to inhibition of their activity and subsequent reduction in inflammatory mediators . Furthermore, the compound's structure allows it to penetrate cellular membranes effectively, enhancing its bioavailability and therapeutic potential.

Case Studies

  • Anti-inflammatory Study : A study conducted on RAW 264.7 macrophages treated with this compound showed a dose-dependent decrease in NO production, confirming its potential as an anti-inflammatory agent.
  • Cancer Cell Line Evaluation : In a comparative study against standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior efficacy in inducing apoptosis across multiple cancer cell lines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.